

# An In-depth Technical Guide to the Thermochemical Properties of Ethyl 3-Phenylglycidate

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## Compound of Interest

Compound Name: Ethyl 3-phenylglycidate

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## Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the thermochemical properties of **ethyl 3-phenylglycidate** (also known as "strawberry aldehyde"), a key intermediate in pharmaceuticals, agrochemicals, and the flavor and fragrance industry.<sup>[1][2]</sup> While direct experimental thermochemical data for this specific compound is limited in publicly accessible literature, this document synthesizes foundational principles, outlines robust experimental methodologies for its determination, and presents available computational data to offer a thorough understanding for research and development applications.

## Introduction: The Significance of Thermochemical Data

Thermochemical properties, such as the enthalpy of formation, combustion, and vaporization, are critical parameters in process chemistry, safety assessment, and molecular modeling. For a reactive molecule like **ethyl 3-phenylglycidate**, which contains a strained epoxide ring, this data is paramount for:

- Reaction Calorimetry and Hazard Analysis: Predicting the heat evolution during synthesis or subsequent reactions is essential for safe process scale-up.<sup>[3]</sup> Epoxides are known for their

high reactivity and potential for violent polymerization, making a thorough understanding of their energetic profile non-negotiable.[4][5]

- **Computational Chemistry and Drug Design:** Accurate enthalpies of formation are fundamental for validating and parameterizing computational models used to predict reaction pathways, transition states, and binding affinities in drug discovery.
- **Physical and Chemical Stability Assessment:** Understanding the energetics of decomposition and phase change is crucial for determining storage conditions and shelf-life.

## Physicochemical and Spectroscopic Properties

While extensive thermochemical data is scarce, the fundamental physicochemical properties of **ethyl 3-phenylglycidate** have been well-characterized.

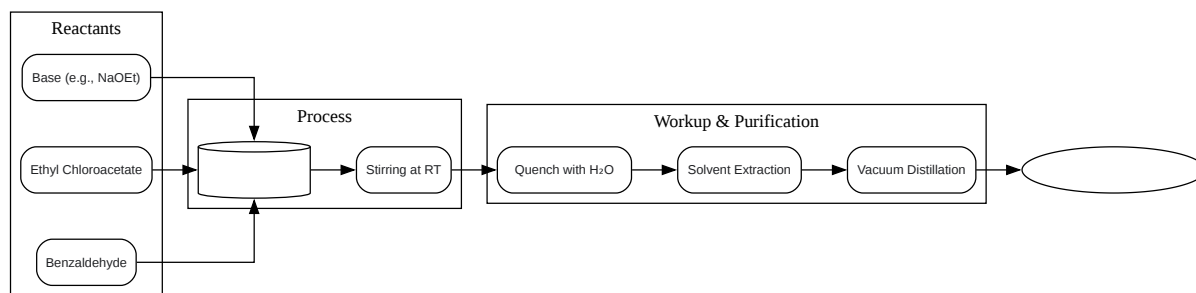
| Property                              | Value  | Source |
|---------------------------------------|--|--------|
| Molecular Formula                     | C <sub>11</sub> H <sub>12</sub> O <sub>3</sub> | [1][6] |
| Molecular Weight                      | 192.21 g/mol                                   | [1][6] |
| Appearance                            | Colorless to slightly yellow liquid            | [1][6] |
| Odor                                  | Strong, fruity, strawberry-like                | [5][7] |
| Boiling Point                         | 96 °C at 0.5 mmHg                              | [7][8] |
| Density                               | 1.102 g/mL at 25 °C                            | [7][8] |
| Refractive Index (n <sub>20/D</sub> ) | 1.518  | [7][8] |

## Synthesis of Ethyl 3-Phenylglycidate: The Darzens Condensation

The most common and efficient method for synthesizing **ethyl 3-phenylglycidate** is the Darzens condensation reaction.[9] This involves the reaction of benzaldehyde with ethyl chloroacetate in the presence of a strong base.

## Experimental Protocol: Darzens Condensation

- **Reagent Preparation:** In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add a solution of sodium ethoxide in absolute ethanol.
- **Reaction Mixture:** Cool the flask to 0-5 °C in an ice bath. A mixture of freshly distilled benzaldehyde and ethyl chloroacetate is then added dropwise from the dropping funnel while maintaining the temperature below 10 °C.
- **Reaction Progression:** After the addition is complete, the reaction mixture is stirred at room temperature for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
- **Workup:** The reaction is quenched by the slow addition of cold water. The aqueous layer is extracted three times with diethyl ether.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield **ethyl 3-phenylglycidate**.<sup>[10][11]</sup>



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Caption: Workflow for the synthesis of **ethyl 3-phenylglycidate** via Darzens condensation.

## Experimental Determination of Thermochemical Properties

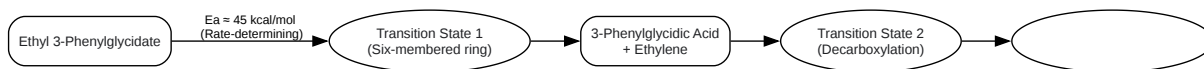
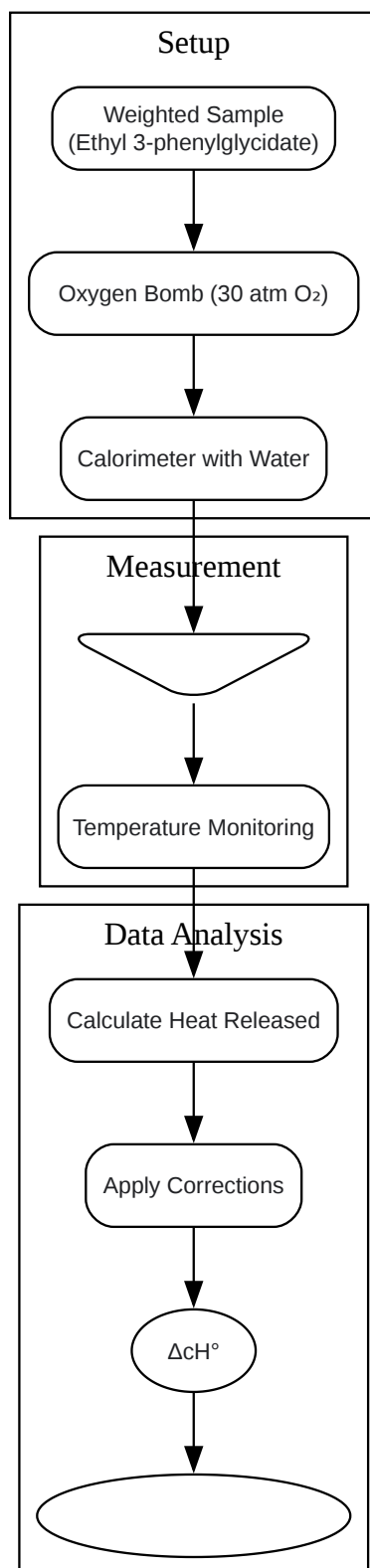
To obtain reliable thermochemical data, a suite of calorimetric and analytical techniques must be employed. The following sections detail the standard experimental protocols that would be applied to **ethyl 3-phenylglycidate**.

### Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation ( $\Delta_f H^\circ$ ) is a cornerstone of thermochemical data. It is typically determined indirectly from the experimentally measured enthalpy of combustion ( $\Delta_c H^\circ$ ) using a bomb calorimeter.

- **Sample Preparation:** A precisely weighed sample (typically 0.5-1.0 g) of purified **ethyl 3-phenylglycidate** is placed in a crucible within a high-pressure stainless steel vessel (the "bomb").
- **Pressurization:** The bomb is sealed and pressurized with a large excess of pure oxygen (typically to 30 atm).
- **Calorimeter Assembly:** The bomb is submerged in a known mass of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium.
- **Ignition and Data Acquisition:** The sample is ignited via an electrical fuse. The temperature of the water is monitored with high precision as a function of time until the system reaches a final, stable temperature.
- **Calculation:** The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid).<sup>[12]</sup> Corrections are applied for the heat of ignition and the formation of nitric and sulfuric acids (if applicable).

- Enthalpy of Formation: The standard enthalpy of formation is then calculated using Hess's Law, from the balanced chemical equation for the combustion of **ethyl 3-phenylglycidate** ( $C_{11}H_{12}O_3$ ).



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